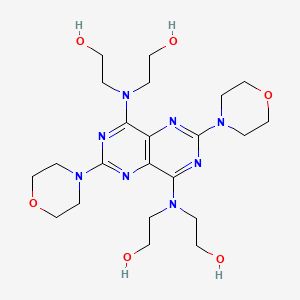![molecular formula C16H12BrN3OS B12903290 Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl- CAS No. 773810-92-7](/img/structure/B12903290.png)
Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a phenylethanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Catalysis: The compound can serve as a ligand in catalytic systems for various organic transformations.
作用機序
The mechanism of action of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-((5-Phenyl-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- 2-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
Uniqueness
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is unique due to the presence of the bromophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The bromine atom can participate in halogen bonding, which may improve the compound’s binding affinity to its molecular targets .
特性
CAS番号 |
773810-92-7 |
|---|---|
分子式 |
C16H12BrN3OS |
分子量 |
374.3 g/mol |
IUPAC名 |
2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-9-5-4-8-12(13)15-18-16(20-19-15)22-10-14(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) |
InChIキー |
FMISIUVMMRXSRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


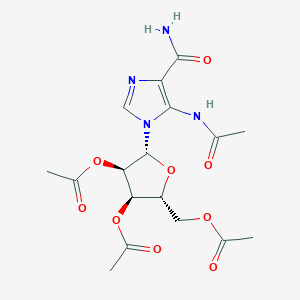
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
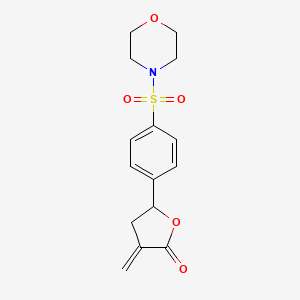

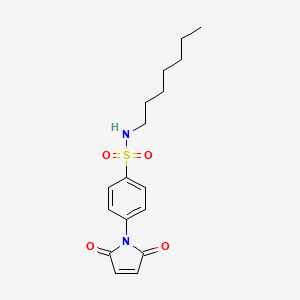
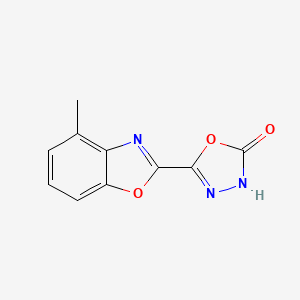

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
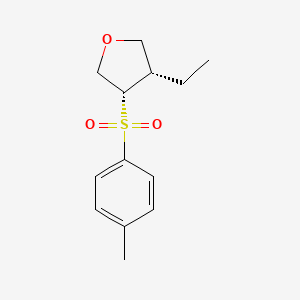
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

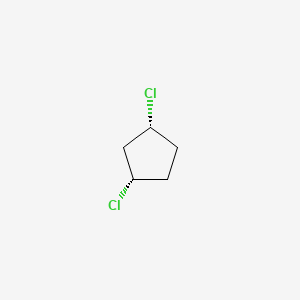
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
